2-Amino-5-(2-methylthiophenyl)nicotinic acid
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Overview
Description
2-Amino-5-(2-methylthiophenyl)nicotinic acid is a heterocyclic compound that contains both a thiophene and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates when the aryl group in the arylazo moiety is substituted with an electron-withdrawing group like chlorine, bromine, or nitro .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methylthiophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group.
Scientific Research Applications
2-Amino-5-(2-methylthiophenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of the thiophene and nicotinic acid moieties make this compound useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methylthiophenyl)nicotinic acid is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: This compound is structurally similar and has been studied for its potential anticancer and antibacterial activities.
2-Amino-5-arylazo-6-aryl substituted nicotinates: These compounds have shown strong antimicrobial activity.
Uniqueness
2-Amino-5-(2-methylthiophenyl)nicotinic acid is unique due to the presence of both a thiophene and a nicotinic acid moiety, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
2-amino-5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(14)15-7-8/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVZPLTWDQOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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